molecular formula C12H14O B13469518 1-(2-Cyclobutylphenyl)ethan-1-one CAS No. 936249-91-1

1-(2-Cyclobutylphenyl)ethan-1-one

Cat. No.: B13469518
CAS No.: 936249-91-1
M. Wt: 174.24 g/mol
InChI Key: AEBUBWRTHXLFSL-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylphenyl)ethan-1-one is an organic compound characterized by a cyclobutyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of 2-cyclobutylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclobutylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Cyclobutylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Cyclobutylphenyl)ethan-1-one
  • 1-(2-Cyclopropylphenyl)ethan-1-one
  • 1-(2-Cyclopentylphenyl)ethan-1-one

Comparison: 1-(2-Cyclobutylphenyl)ethan-1-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research.

Properties

CAS No.

936249-91-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2-cyclobutylphenyl)ethanone

InChI

InChI=1S/C12H14O/c1-9(13)11-7-2-3-8-12(11)10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3

InChI Key

AEBUBWRTHXLFSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2CCC2

Origin of Product

United States

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